Methyl 6-(3-nitrophenyl)pyridine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 6-(3-nitrophenyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c1-19-13(16)12-7-3-6-11(14-12)9-4-2-5-10(8-9)15(17)18/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIMDQCPRPBQSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468217 | |
| Record name | Methyl 6-(3-nitrophenyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252921-23-6 | |
| Record name | Methyl 6-(3-nitrophenyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation via Acyl Chloride Intermediate and Aminopyridine Coupling
One of the most established synthetic routes to compounds structurally related to methyl 6-(3-nitrophenyl)pyridine-2-carboxylate involves the formation of an acyl chloride intermediate from the corresponding pyridine-2-carboxylic acid methyl ester, followed by coupling with an aminopyridine derivative.
Step 1: Formation of Acyl Chloride
The starting material, 6-(methoxycarbonyl)pyridine-2-carboxylic acid, is treated with thionyl chloride in dichloromethane under reflux conditions with a catalytic amount of dry dimethylformamide (DMF) to activate the carboxylic acid group and form the corresponding acyl chloride. The reaction is performed under an inert nitrogen atmosphere to prevent moisture interference. After completion, the solvent and excess reagents are removed under reduced pressure to isolate the acyl chloride intermediate.Step 2: Coupling with Amino Substituent
The acyl chloride is then reacted with 2-amino-3-nitropyridine or a similar aminopyridine derivative in dichloromethane in the presence of triethylamine as a base to neutralize the generated hydrochloric acid. The mixture is refluxed for 24 hours to ensure complete amide bond formation, yielding the this compound or closely related analogs.Purification:
Post-reaction, the mixture is washed with sodium bicarbonate solution to remove unreacted acid or amine, dried over magnesium sulfate, and purified via column chromatography using silica gel with ethyl acetate and dichloromethane as eluents.
- The yields for similar compounds prepared by this method range from 70% to 88%, indicating moderate to good efficiency.
- Characterization is typically achieved through spectroscopic techniques such as FTIR, $$^{1}H$$ and $$^{13}C$$ NMR, UV-Vis spectroscopy, and elemental analysis, confirming the structure and purity of the synthesized compound.
| Step | Reagents/Conditions | Notes | Yield (%) |
|---|---|---|---|
| 1 | 6-(methoxycarbonyl)pyridine-2-carboxylic acid, thionyl chloride, DMF, reflux, N2 | Formation of acyl chloride intermediate | — |
| 2 | Acyl chloride, 2-amino-3-nitropyridine, triethylamine, dichloromethane, reflux, 24 h | Amide bond formation | 70-88 |
| Purif. | Column chromatography (silica gel, 8:2 ethyl acetate:dichloromethane) | Removal of impurities | — |
Knoevenagel Condensation Followed by Cyclization (General Pyridine Derivative Synthesis)
A general synthetic strategy for substituted pyridine derivatives involves the condensation of 4-hydroxy-6-methyl-2(1H)-pyridones with arylmethylene malononitriles or methyl cyanoacetates under reflux in methanol with catalytic piperidine. This method yields bicyclic pyran derivatives but can be adapted for related pyridine carboxylates.
Procedure Summary:
- Equimolar amounts of 4-hydroxy-2(1H)-pyridone derivatives and α,β-unsaturated nitriles are refluxed in methanol with a small amount of piperidine.
- The reaction involves Michael addition followed by intramolecular nucleophilic addition, proceeding as a one-pot process.
- Products crystallize upon cooling and are isolated by filtration and washing.
Summary Table of Preparation Methods
| Methodology | Key Steps | Reaction Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Acyl chloride intermediate + aminopyridine coupling | Thionyl chloride activation, amide coupling | Reflux in dichloromethane, inert atmosphere | 70-88 | Well-established, moderate to good yields |
| One-pot chlorination and ethylene cyclization (related derivative) | Chlorination, nitrogen purge, ethylene reaction, acid binding agent addition | Room temperature, halohydrocarbon solvent | >85 | Industrially viable, mild conditions |
| Knoevenagel condensation + cyclization | Reflux of pyridone and arylmethylene nitriles with piperidine catalyst | Reflux in methanol | 56-95 | For fused bicyclic derivatives, adaptable |
Research Findings and Analytical Data
- The acyl chloride coupling method yields compounds characterized by melting points consistent with literature values and confirmed by LC-MS, NMR, and elemental analysis.
- The one-pot chlorination method reports yields exceeding 85% with product purity confirmed by melting point and LC-MS (e.g., m.p. 101-103.5 °C; LC-MS m/z 207.0 [M+1]).
- Spectroscopic data confirm the presence of nitro groups, ester functionalities, and pyridine ring substitution patterns, ensuring the successful synthesis of the target compound or its analogs.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(3-nitrophenyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products Formed
Reduction: 6-(3-Aminophenyl)pyridine-2-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 6-(3-Nitrophenyl)pyridine-2-carboxylic acid.
Scientific Research Applications
Antitumor Potential
Recent studies have evaluated the antitumor activity of methyl 6-(3-nitrophenyl)pyridine-2-carboxylate derivatives against various cancer cell lines. For instance:
- Cell Line Studies : The compound exhibited significant cytotoxic effects on triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MB-468. The growth inhibition was assessed using assays like sulforhodamine B, revealing a GI50 concentration of approximately 13 µM for one derivative .
Pharmaceutical Applications
This compound serves as an intermediate in the synthesis of various pharmacologically active compounds, particularly those targeting cardiovascular diseases.
Nicardipine Synthesis
One notable application is in the synthesis of Nicardipine, a calcium channel blocker used for treating hypertension and angina. The compound acts as a key intermediate in the synthetic pathway, where it undergoes further modifications to enhance its therapeutic efficacy .
Data Table: Summary of Biological Activities
| Compound Derivative | Cell Line Tested | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| Methyl derivative A | MDA-MB-231 (TNBC) | 13 | Cell cycle arrest (G0/G1) |
| Methyl derivative B | MDA-MB-468 (TNBC) | Not specified | Induces apoptosis |
| Nicardipine | Human coronary smooth muscle cells | N/A | Calcium channel blockade |
Case Study 1: Antitumor Activity Assessment
In a study published in MDPI, researchers synthesized various derivatives of methyl pyridine carboxylates and tested their antitumor potential. The results indicated that certain derivatives not only inhibited tumor growth but also displayed low toxicity to non-tumorigenic cells, highlighting their therapeutic potential without significant side effects .
Case Study 2: Cardiovascular Research
A patent detailing the synthesis of Nicardipine reports that this compound plays a crucial role in enhancing the yield and purity of Nicardipine synthesis. This case emphasizes the importance of optimizing synthetic routes for pharmaceutical applications .
Mechanism of Action
The mechanism of action of Methyl 6-(3-nitrophenyl)pyridine-2-carboxylate and its derivatives often involves interactions with specific molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and binding affinity. The pyridine ring can interact with aromatic residues in proteins, facilitating binding to active sites and modulating biological activity.
Comparison with Similar Compounds
Research Findings and Gaps
- Anticancer Potential: Structural analogs with nitro or electron-withdrawing groups show promise in tumor growth inhibition, but the target compound’s specific activity remains uncharacterized.
- Synthetic Utility : The nitro group may serve as a handle for further functionalization (e.g., reduction to amine for prodrug development).
- Need for Data : Biological assays (e.g., GI₅₀, kinase inhibition) are critical to evaluate the compound’s efficacy relative to its analogs.
Biological Activity
Methyl 6-(3-nitrophenyl)pyridine-2-carboxylate (CAS Number: 252921-23-6) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₁H₉N₃O₄
- Molecular Weight : 258.2 g/mol
- Structural Features : The compound features a pyridine ring substituted with a nitrophenyl group and a carboxylate ester, which contributes to its biological properties.
This compound exhibits several mechanisms that contribute to its biological activity:
- Calcium Channel Modulation : Similar compounds have been shown to interact with calcium channels, potentially acting as antagonists. This interaction may influence cardiovascular function and cellular signaling pathways .
- Antimicrobial Activity : Studies indicate that compounds with similar structures possess significant antimicrobial properties against various pathogens. The presence of the nitrophenyl group enhances the antibacterial efficacy, particularly against Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Preliminary investigations have suggested that this compound may inhibit the growth of certain cancer cell lines. For instance, it has shown promising results in reducing cell viability in non-small cell lung cancer and melanoma models .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Antimicrobial Efficacy : In a study examining various pyridine derivatives, this compound was tested against multiple bacterial strains. It demonstrated robust antibacterial activity, particularly against E. coli and P. aeruginosa, indicating its potential as a lead compound for antibiotic development .
- Cytotoxicity Assessment : A sulforhodamine B assay was employed to evaluate the cytotoxic effects of this compound on several cancer cell lines including MCF-7 and HeLa. The results indicated that the compound effectively inhibited cell proliferation, suggesting potential applications in cancer therapy .
- Mechanistic Insights : Research into the mechanism of action revealed that this compound may induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its role as an anticancer agent .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare methyl 6-(3-nitrophenyl)pyridine-2-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling between a halogenated pyridine-2-carboxylate (e.g., methyl 6-bromopyridine-2-carboxylate) and 3-nitrophenylboronic acid. Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), and solvent (toluene/ethanol mixtures). Reaction temperature (80–100°C) and time (12–24 hrs) influence yield .
- Optimization : Monitor reaction progress via TLC or LC-MS. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent). Yield improvements (>70%) are achievable by degassing solvents to exclude oxygen .
Q. What analytical techniques are critical for characterizing this compound?
- Key Techniques :
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., pyridine ring protons at δ 7.5–8.5 ppm; nitrophenyl protons at δ 7.8–8.3 ppm) .
- LC-MS : ESI-MS detects molecular ion [M+H]⁺ (expected m/z ~299) and validates purity (>95%) .
- FT-IR : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .
Q. How can researchers safely handle this compound given its potential hazards?
- Safety Protocols : Classified as acutely toxic (Category 4 for oral/dermal/inhalation). Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid dust formation; store in airtight containers at 2–8°C. In case of exposure, rinse with water and seek medical attention .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the nitrophenyl group in cross-coupling reactions involving this compound?
- Mechanism : The electron-withdrawing nitro group activates the phenyl ring toward electrophilic substitution but deactivates it in nucleophilic reactions. In Pd-catalyzed couplings, the nitro group stabilizes the transition state via resonance, enhancing oxidative addition efficiency. Competitive side reactions (e.g., reduction of -NO₂ to -NH₂) may occur under prolonged heating .
Q. How can computational methods (e.g., DFT, QSAR) predict the biological activity of this compound derivatives?
- Approach :
- QSAR : Correlate substituent electronic parameters (Hammett σ) with bioactivity (e.g., IC₅₀ in kinase inhibition assays). Nitro groups enhance π-stacking with hydrophobic enzyme pockets .
- Molecular Docking : Simulate binding to targets like EGFR or PARP. The nitro group may form hydrogen bonds with Thr830 (EGFR) or Gly863 (PARP1) .
Q. What strategies resolve contradictory data in the biological evaluation of this compound (e.g., variable cytotoxicity across cell lines)?
- Analysis Framework :
- Cell Line Variability : Test in HepG2 (liver) vs. MCF-7 (breast) cells to assess tissue-specific uptake.
- Metabolic Stability : Use LC-MS/MS to quantify intracellular metabolite levels (e.g., ester hydrolysis to carboxylic acid).
- Control Experiments : Include positive controls (e.g., doxorubicin) and validate assays via ATP-based viability tests .
Q. How can the compound be modified to enhance its pharmacokinetic properties without compromising activity?
- Design Strategies :
- Ester Bioisosteres : Replace methyl ester with pivaloyloxymethyl (POM) prodrugs to improve oral bioavailability.
- Nitro Group Reduction : Synthesize the 3-aminophenyl analog to reduce toxicity while retaining π-stacking capacity.
- Solubility : Introduce polar groups (e.g., -OH, -SO₃H) at the pyridine 4-position, balancing LogP (<3) and aqueous solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
